4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1-naphthylbenzamide
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Overview
Description
4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(NAPHTHALEN-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of phthalimides. Compounds in this class are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(NAPHTHALEN-1-YL)BENZAMIDE typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization. The reaction conditions often include:
Solvent: Common solvents such as dichloromethane or toluene.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are usually carried out at elevated temperatures (e.g., 80-120°C).
Industrial Production Methods
Industrial production methods may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(NAPHTHALEN-1-YL)BENZAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds of this class are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on their specific structure and functional groups.
Industry
Industrially, these compounds can be used in the production of dyes, pigments, and polymers. Their stability and reactivity make them suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(NAPHTHALEN-1-YL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely and are typically elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog with similar reactivity.
Naphthalimide: Another related compound with a naphthalene ring.
Benzamide: A structurally related compound with different functional groups.
Uniqueness
4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(NAPHTHALEN-1-YL)BENZAMIDE is unique due to its combination of phthalimide and naphthalene moieties, which confer distinct chemical and physical properties. This uniqueness can be leveraged in designing new materials or therapeutic agents.
Properties
Molecular Formula |
C25H16N2O3 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C25H16N2O3/c28-23(26-22-11-5-7-16-6-1-2-8-19(16)22)17-12-14-18(15-13-17)27-24(29)20-9-3-4-10-21(20)25(27)30/h1-15H,(H,26,28) |
InChI Key |
UVDISNIDPDXWNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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